Acetamide, N-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-
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Overview
Description
N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE is a compound belonging to the imidazopyridine class, which is characterized by an imidazole ring fused with a pyridine moiety. This structural motif is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE typically involves the following steps:
Formation of the imidazopyridine core: This can be achieved through various synthetic routes, including the condensation of 2-amino-3-nitropyridine derivatives with appropriate carboxylic acids in the presence of polyphosphoric acid.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Chemical Reactions Analysis
N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE can be compared with other imidazopyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms, leading to different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications, including as sedatives and anti-inflammatory agents.
These comparisons highlight the uniqueness of N-(2-{2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL}ETHYL)ACETAMIDE in terms of its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-[2-(2-methylimidazo[4,5-b]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H14N4O/c1-8-14-10-4-3-5-13-11(10)15(8)7-6-12-9(2)16/h3-5H,6-7H2,1-2H3,(H,12,16) |
InChI Key |
IPJWPPMQDSBKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCNC(=O)C)N=CC=C2 |
Origin of Product |
United States |
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